molecular formula C16H19NO4S2 B2412426 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034482-95-4

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2412426
CAS No.: 2034482-95-4
M. Wt: 353.45
InChI Key: LZZHJBJUOHGEJL-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a unique structure with multiple functional groups. This compound includes thiophene rings, a hydroxy group, an amino group, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic synthesis:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under controlled conditions.

    Amination: The intermediate is then subjected to amination using a suitable amine, such as methylamine, to form the amino alcohol.

    Acetylation: The final step involves the acetylation of the amino alcohol using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group in the acetate ester can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving thiophene-containing molecules.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene rings could facilitate π-π stacking interactions, while the hydroxy and amino groups might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

    2-Amino-3-(thiophen-2-yl)propanoic acid: An amino acid derivative with a thiophene ring.

    Thiophene-3-acetic acid: Another thiophene-containing compound with different functional groups.

Uniqueness

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual thiophene rings provide distinct electronic properties, making it stand out among similar compounds.

Properties

IUPAC Name

[1-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-8-22-9-12)13-5-4-7-23-13/h4-9,20H,10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZHJBJUOHGEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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